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molecular formula C11H13FN2 B3204168 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1029712-59-1

2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B3204168
M. Wt: 192.23 g/mol
InChI Key: NLGZBEQXRSLWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807672B2

Procedure details

To a mixture containing 2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester (100 mg, 0.5 mmol), 3-fluoro-phenylbromide (103.8 mg, 0.6 mmol), Pd(AcO) (8 mg, 0.03 mmol), 2-(di-t-butylphosphino)biphenyl (20 mg, 0.07 mmol) and sodium t-butoxide (100 mg, 1 mmol) in toluene (3 mL) was degassed with Ar. The reaction mixture was heated at 50 C for overnight. At the end of reaction, ethyl acetate was added and the mixture was filter through celite. After removal of solvent, TFA was added to the residue. The reaction mixture was stirred at ambient temperature for 1 hour. The excess TFA was removed under vacuum and the residue was purified using prep-HPLC to give desired product (60 mg, 41% yield for two steps) as TFA salt.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
103.8 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Pd(AcO)
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
C(O[C:6]([N:8]1[CH2:13][CH:12]2[CH2:14][CH:9]1[CH2:10][NH:11]2)=O)(C)(C)C.[F:15][C:16]1[CH:17]=C(Br)[CH:19]=[CH:20][CH:21]=1.C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.CC(C)([O-])C.[Na+].C(O)(C(F)(F)F)=O>C1(C)C=CC=CC=1>[F:15][C:16]1[CH:17]=[C:6]([N:8]2[CH2:13][CH:12]3[CH2:14][CH:9]2[CH2:10][NH:11]3)[CH:19]=[CH:20][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C2CNC(C1)C2
Name
Quantity
103.8 mg
Type
reactant
Smiles
FC=1C=C(C=CC1)Br
Name
Pd(AcO)
Quantity
8 mg
Type
reactant
Smiles
Name
Quantity
20 mg
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with Ar
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 50 C for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
At the end of reaction, ethyl acetate
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filter through celite
CUSTOM
Type
CUSTOM
Details
After removal of solvent, TFA
ADDITION
Type
ADDITION
Details
was added to the residue
CUSTOM
Type
CUSTOM
Details
The excess TFA was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1)N1C2CNC(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 62.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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